molecular formula C15H8N2O B135262 4,4'-Dicyanobenzophenone CAS No. 32446-66-5

4,4'-Dicyanobenzophenone

Cat. No. B135262
CAS RN: 32446-66-5
M. Wt: 232.24 g/mol
InChI Key: UKOXPTLWNQHMJV-UHFFFAOYSA-N
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Patent
US05073574

Procedure details

8.13 g of CuCN are added to a solution of 5.1 g of 4,4'-dibromobenzophenone in 90 ml of DMF and the mixture is stirred under reflux for 13 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed twice with 50% aqueous ethylenediamine solution, twice with water and then three times with brine, dried and concentrated. Column chromatography (SiO2, toluene to toluene/ethyl acetate 95:5) yields the crystalline title compound; TLC (toluene/ethyl acetate 9:1): Rf =0.34; IR (CH2Cl2): 2220, 1670, 1605, 1405 cm-1.
Name
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cu])#[N:2].Br[C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1.[CH3:20][N:21](C=O)C>C(OCC)(=O)C>[C:20]([C:5]1[CH:19]=[CH:18][C:8]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([C:1]#[N:2])=[CH:13][CH:12]=2)=[O:10])=[CH:7][CH:6]=1)#[N:21]

Inputs

Step One
Name
Quantity
8.13 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5.1 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)C2=CC=C(C=C2)Br)C=C1
Name
Quantity
90 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed twice with 50% aqueous ethylenediamine solution, twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
three times with brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)C2=CC=C(C=C2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.